Coumarin 498

Descripción general

Descripción

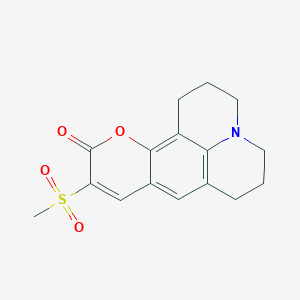

benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent dye belonging to the coumarin family. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a quinolizinone moiety. Coumarin 498 is widely used in various scientific fields due to its excellent photophysical properties, including high fluorescence quantum yield and photostability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 498 typically involves the Pechmann condensation reaction, which is a classical method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of sulfuric acid or aluminum chloride as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst. This method is advantageous due to its mild reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Coumarin 498 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrocoumarins.

Substitution: this compound can undergo substitution reactions, particularly at the C-3 and C-4 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocoumarins.

Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Coumarin 498 (C₁₆H₁₇NO₄S) is a derivative of coumarin, characterized by its unique chemical structure that contributes to its varied properties. The compound exhibits significant fluorescence, making it suitable for various analytical applications.

Chemistry

- Fluorescent Probes : this compound is extensively used as a fluorescent probe in analytical techniques such as fluorescence spectroscopy and chromatography. Its strong fluorescent properties facilitate the detection of biomolecules and metal ions, enhancing the sensitivity of various assays.

- Optoelectronic Properties : The compound's molecular structure allows for significant optoelectronic properties, which are crucial for applications in dye-sensitized solar cells and dye lasers. Research indicates that modifications in its structure can lead to enhanced absorption and emission characteristics, making it a valuable material for developing advanced photonic devices .

Biology

- Biomolecular Labeling : In biological research, this compound is employed for labeling biomolecules. Its fluorescent nature enables visualization and tracking of cellular components in live cells, aiding in studies related to cell biology and biochemistry.

- Anticancer Research : There is growing interest in the anticancer properties of coumarin derivatives, including this compound. Studies have demonstrated that coumarins can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7), by modulating key signaling pathways .

Medicine

- Therapeutic Potential : this compound has been investigated for its potential therapeutic effects, particularly its anticancer and antimicrobial activities. Research indicates that it may inhibit tumor growth and enhance the efficacy of existing anticancer drugs by overcoming drug resistance mechanisms .

- Pharmacological Effects : Beyond anticancer properties, coumarins exhibit a range of pharmacological effects including anticoagulant, anti-inflammatory, and neuroprotective activities. This versatility makes them promising candidates for drug development across various therapeutic areas .

Industrial Applications

- Fluorescent Dyes : In industry, this compound is utilized in the formulation of fluorescent dyes for textiles, inks, and coatings. Its vibrant fluorescence enhances the aesthetic appeal and functionality of these products.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value indicating effective inhibition of cell proliferation. Mechanistic studies revealed that this compound induced apoptosis through the activation of reactive oxygen species (ROS) pathways .

Case Study 2: Fluorescent Probes in Biological Imaging

Another research focused on using this compound as a fluorescent probe for imaging cellular processes. The study highlighted its effectiveness in labeling specific proteins within cells, allowing researchers to visualize dynamic cellular events in real-time .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Fluorescent probe | High sensitivity in biomolecule detection |

| Biology | Biomolecular labeling | Effective tracking of cellular components |

| Medicine | Anticancer research | Induces apoptosis in cancer cells |

| Industry | Fluorescent dyes | Enhances color vibrancy in products |

Mecanismo De Acción

The mechanism of action of Coumarin 498 involves its interaction with specific molecular targets through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions facilitate the binding of this compound to various biomolecules, enabling its use as a fluorescent probe. The compound’s fluorescence properties are attributed to its unique chemical structure, which allows for efficient absorption and emission of light .

Comparación Con Compuestos Similares

Similar Compounds

Coumarin 1: Another fluorescent dye with similar photophysical properties but different structural features.

Coumarin 6: Known for its high fluorescence quantum yield and used in similar applications as Coumarin 498.

Coumarin 7: Exhibits strong fluorescence and is used in various analytical techniques

Uniqueness of this compound

This compound stands out due to its superior photostability and high fluorescence quantum yield, making it particularly suitable for long-term imaging and detection applications. Its unique structure also allows for versatile chemical modifications, enhancing its applicability in various scientific fields .

Actividad Biológica

Coumarin 498, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is part of the coumarin family, characterized by a benzopyrone structure. This compound exhibits properties such as high bioavailability and solubility in organic solvents, which enhance its potential for therapeutic applications .

Antioxidant Activity

Mechanism of Action : Coumarins are known for their ability to scavenge free radicals and reactive oxygen species (ROS). This compound has shown significant antioxidant activity, which can be attributed to its ability to chelate metal ions and inhibit oxidative stress.

Research Findings : In vitro studies have demonstrated that coumarin derivatives exhibit strong hydroxyl radical scavenging activity. For instance, the IC50 values for coumarin derivatives ranged from 0.09 to 0.12 mg/mL, indicating potent antioxidant capabilities .

Anticancer Activity

In Vitro Studies : Numerous studies have reported the anticancer effects of coumarin derivatives on various human cancer cell lines. For example, this compound has been evaluated against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent inhibition of cell proliferation with IC50 values indicating significant cytotoxicity .

Case Study : A study on the effect of prenylated coumarins indicated that these compounds could induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest at the G0/G1 phase. Specifically, this compound was found to inhibit lipoxygenase enzymes involved in tumor progression .

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Mechanism | IC50 Values / Observations |

|---|---|---|

| Antioxidant | Scavenging ROS | IC50 = 0.09–0.12 mg/mL |

| Anticancer | Induces apoptosis; inhibits cell proliferation | IC50 values vary by cell line (e.g., PC3) |

| Antimicrobial | Disruption of cell membranes | Effective against various pathogens |

Propiedades

IUPAC Name |

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWIXMOCGJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key optoelectronic properties of Coumarin 498 and how do these relate to its structure?

A1: this compound is known for its applications in dye lasers [, ]. Research has shown a positive correlation between the contribution of the para-quinoidal resonance state within the molecule and its UV-Vis peak absorption wavelength []. This means that structural modifications influencing this resonance state will directly impact the wavelength at which this compound absorbs and emits light, a crucial factor for its use in lasers. Additionally, studies revealed that electron-donating substituents at the 7-position and electron-withdrawing substituents at the 3- or 4-position cause a redshift in both the UV-Vis peak absorption and lasing wavelengths []. Furthermore, the closer these substituents align with the direction of intramolecular charge transfer (ICT), the greater the spectral shifts and molar extinction coefficients [].

Q2: How does the molecular structure of this compound influence its effectiveness in dye lasers?

A2: The performance of this compound in dye lasers is directly linked to its molecular structure and the resulting photophysical properties [, , ]. For example, a zig-zag optical cavity configuration significantly improved the performance of a this compound dye laser by mitigating the negative effects of thermal lensing and acoustic disturbances []. This design exploited the photophysical properties of this compound, leading to impressive laser outputs and high photon conversion efficiency []. Understanding the relationship between the structure, optoelectronic properties, and laser performance allows for the development of more efficient dye lasers based on this compound and its derivatives.

Q3: What methods are used to characterize and study the photophysical properties of this compound?

A3: Researchers use various methods to analyze this compound. X-ray crystallography provides detailed structural information, which is crucial for understanding the relationship between its structure and optoelectronic properties []. UV-Vis spectroscopy is used to measure its absorption and emission spectra, providing insights into its behavior in response to light []. Quantum-chemical calculations are employed to predict and explain the influence of structural modifications on its optoelectronic properties, allowing for the design of new Coumarin-based dyes with tailored characteristics []. Additionally, techniques like McClure’s method help determine its triplet extinction coefficient, a crucial parameter for laser applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.